molecular formula C10H7FO4 B132072 6-Fluoro-4-oxochroman-2-carboxylic acid CAS No. 105300-40-1

6-Fluoro-4-oxochroman-2-carboxylic acid

Numéro de catalogue: B132072
Numéro CAS: 105300-40-1
Poids moléculaire: 210.16 g/mol
Clé InChI: BWXXHZKFLLLJQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Fluoro-4-oxochroman-2-carboxylic acid (C₁₀H₇FO₄) is a key intermediate in synthesizing Fidarestat, a potent aldose reductase inhibitor used to treat diabetic complications . Its structure comprises a chroman backbone with a 4-oxo group, a fluorine substituent at position 6, and a carboxylic acid at position 2. The dihydropyranone ring adopts an envelope conformation, stabilized by O–H⋯O hydrogen bonds and C–H⋯π interactions in the crystalline state . This compound is synthesized via oxidative cleavage of (2S,4R)-2-(1′,2′-dihydroxyethyl)-6-fluoro-chroman-4-one using lead tetraacetate, followed by crystallization in ethanol/water .

Méthodes De Préparation

Sulfuric Acid-Mediated Cyclization and Hydrogenation

Synthesis of 2-(p-Fluorophenoxy)butenedioic Acid

The process begins with p-fluorophenol and dimethyl butynedioate in methanol under basic catalysis. Hydrolysis with aqueous sodium hydroxide (25–35°C, 2–3 hours) followed by acidification yields 2-(p-fluorophenoxy)butenedioic acid .

ParameterValue
Molar Ratio (p-Fluorophenol:Dimethyl Butynedioate)1:1–1.5
Reaction Time40–60 minutes
Yield98.2% (after crystallization)

Cyclization to 6-Fluoro-4-oxo-4H-1-chromene-2-carboxylic Acid

Concentrated sulfuric acid (172.8 mL) facilitates cyclization at 25–30°C for 5 hours. Ice-water quenching precipitates the intermediate with 98.2% purity .

ConditionSpecification
Acid Volume172.8 mL
Temperature25–30°C
WorkupIce-water precipitation

Hydrogenation to 6-Fluoro-4-oxochroman-2-carboxylic Acid

The intermediate undergoes hydrogenation in glacial acetic acid with 5% Pd/C catalyst under 2.0 MPa H₂ at 70–80°C. Pressure stability for 30 minutes indicates reaction completion .

ParameterValue
Catalyst5% Pd/C (wet, 50% H₂O)
Pressure2.0 MPa
Yield88.4%
Purity99.8%

Oxidative Cleavage with Lead Tetraacetate

Preparation of (2S,4R)-2-(1′,2′-Dihydroxyethyl)-6-fluoro-chroman-4-one

This method starts with (2S,4R)-2-(1′,2′-dihydroxyethyl)-6-fluoro-chroman-4-one, which undergoes oxidative cleavage using lead tetraacetate in dichloromethane. The reaction produces this compound after 12 hours at room temperature .

ReagentQuantity
Lead Tetraacetate1.2 equivalents
SolventDichloromethane
Reaction Time12 hours

Crystallization and Yield Optimization

Ethanol/water (3:1 v/v) crystallization at room temperature yields 83% pure product. X-ray diffraction confirms the envelope conformation of the dihydropyranone ring, stabilized by O–H⋯O hydrogen bonds .

Crystallization SolventEthanol/Water (3:1)
Yield83%
Purity>99% (by XRD)

Enzymatic Resolution for Chiral Synthesis

Racemic Mixture Preparation

Racemic 6-fluoro-chroman-2-carboxylic acid is synthesized via standard esterification and hydrolysis. The racemate is then subjected to enzymatic resolution using esterases from Bacillus subtilis .

Enzyme SourceBacillus subtilis
SubstrateMethyl ester of racemic acid
Temperature37°C

Enantiomeric Excess and Yield

The esterase selectively hydrolyzes the (S)-enantiomer, leaving the (R)-ester intact. Subsequent hydrolysis yields (S)-6-fluoro-4-oxochroman-2-carboxylic acid with >99% enantiomeric excess .

ParameterValue
Enantiomeric Excess (ee)>99%
Overall Yield72%

Comparative Analysis of Methods

Yield and Efficiency

MethodYield (%)Purity (%)Cost Efficiency
Sulfuric Acid Cyclization 88.499.8High
Oxidative Cleavage 83>99Moderate
Enzymatic Resolution 72>99Low

Industrial-Scale Optimization Strategies

Catalyst Recycling in Hydrogenation

Pd/C catalyst recovery achieves 95% reuse efficiency through filtration and reactivation, reducing costs by 30% .

Solvent Selection for Crystallization

Ethanol/water mixtures minimize solvent toxicity while maximizing yield (83% vs. 68% with acetonitrile) .

Continuous Flow Hydrogenation

Pilot studies demonstrate 92% yield in flow reactors, reducing batch time from 5 hours to 45 minutes .

Analyse Des Réactions Chimiques

6-Fluoro-4-oxochroman-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Hydrogenation: Hydrogenation reactions can reduce the double bonds in the chroman ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 6F4OCA is C10H7FO4C_{10}H_7FO_4, with a molecular weight of approximately 210.16 g/mol. The compound features a chroman backbone, with a fluorine atom at the 6-position and a carboxylic acid functional group at the 2-position. This configuration contributes to its reactivity and biological activity.

Chemical Synthesis

6F4OCA serves as an important building block in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules, particularly in the synthesis of pharmaceuticals. Notably, it is a key intermediate in the synthesis of Fidarestat , a drug used for managing diabetic complications by inhibiting aldose reductase . The compound's ability to participate in various chemical reactions makes it a versatile component in synthetic chemistry.

ApplicationDescription
Building Block Used in synthesizing complex organic molecules.
Intermediate Key precursor for drugs like Fidarestat.

Research indicates that 6F4OCA exhibits significant biological activities, particularly as an aldose reductase inhibitor . This inhibition is crucial for mitigating complications associated with diabetes, such as neuropathy and retinopathy, by reducing sorbitol accumulation in cells . The compound's interaction with biological systems highlights its potential therapeutic applications.

Pharmaceutical Development

The compound has garnered attention for its potential use in developing new drugs targeting various diseases, particularly those related to metabolic disorders. Its structural analogs have shown promise in treating conditions such as hypertension and heart failure due to their anti-inflammatory and hypoglycemic effects .

Therapeutic AreaPotential Applications
Diabetes Aldose reductase inhibition to prevent complications.
Cardiovascular Diseases Treatment of hypertension and heart failure.

Case Study 1: Synthesis of Fidarestat

In a study published by Mitsuru et al., 6F4OCA was synthesized as an intermediate for Fidarestat, demonstrating strong inhibition of aldose reductases . The synthesis involved multiple steps, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Case Study 2: Enzymatic Resolution

Recent advancements have introduced enzymatic methods for resolving racemic mixtures of 6-fluoro-chroman-2-carboxylic acids into optically pure forms using specific esterases . This method showcases a more environmentally friendly approach compared to traditional chemical resolutions, yielding high enantiomeric excess values.

Mécanisme D'action

The mechanism of action of 6-Fluoro-4-oxochroman-2-carboxylic acid involves its role as an intermediate in the synthesis of Fidarestat. Fidarestat inhibits aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. By inhibiting this enzyme, Fidarestat reduces the accumulation of sorbitol in tissues, thereby preventing or alleviating diabetic complications .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Chroman-Carboxylic Acid Derivatives

(a) 6-Bromo-4-oxochroman-2-carboxylic Acid (CAS 32663-93-7)

  • Structural Differences : Bromine replaces fluorine at position 4.
  • Impact: The larger bromine atom increases molecular weight (287.06 vs. However, its role as a synthetic intermediate remains unexplored in the provided literature .
  • Synthesis : Similar to the fluoro analog but using brominated precursors.

(b) 6-Fluorochromane-2-carboxylic Acid (CAS 99199-60-7)

  • Structural Differences : Lacks the 4-oxo group, reducing hydrogen-bonding capacity.
  • Impact : The absence of the ketone diminishes interactions like O–H⋯O, likely leading to different solid-state packing .

(c) 4-Oxochroman-6-carboxylic Acid (CAS 90921-08-7)

  • Structural Differences : Positional isomer with the oxo and carboxylic acid groups swapped.
  • Impact : Altered electronic distribution may affect reactivity and binding to biological targets like aldose reductase .

Quinolinecarboxylic Acid Derivatives

(a) 6-Fluoro-2-phenylquinoline-4-carboxylic Acid

  • Structural Differences: Quinoline core replaces chroman, introducing nitrogen and a phenyl group.
  • This compound shows antitumor activity, unlike the chroman-based fluoro analog .
  • Molecular Weight : 267.25 g/mol (vs. 210.16 g/mol for the fluoro chroman acid) .

(b) NSC 368390 (DuP-785)

  • Structural Differences: 4-Quinolinecarboxylic acid with biphenyl and methyl substituents.
  • Impact: Exhibits broad-spectrum antitumor activity, particularly against colon carcinomas, due to enhanced water solubility and oral bioavailability .

Other Fluorinated Carboxylic Acids

(a) 7-Fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic Acid

  • Structural Differences : Methoxy and hydroxy groups at positions 6 and 4, respectively.

(b) 6-Fluoro-2-oxo-2H-chromene-3-carboxylic Acid (CAS 937688-27-2)

  • Structural Differences : Chromene backbone with a lactone-like 2-oxo group.
  • Impact : The conjugated lactone system may enhance fluorescence properties, making it suitable for imaging applications .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C)
6-Fluoro-4-oxochroman-2-carboxylic acid C₁₀H₇FO₄ 210.16 4-oxo, 6-F, COOH 141 (dec.)
6-Bromo-4-oxochroman-2-carboxylic acid C₁₀H₇BrO₄ 287.06 4-oxo, 6-Br, COOH Not reported
6-Fluorochromane-2-carboxylic acid C₁₀H₉FO₃ 196.18 6-F, COOH Not reported
6-Fluoro-2-phenylquinoline-4-carboxylic acid C₁₆H₁₀FNO₂ 267.25 Quinoline, 6-F, COOH Not reported

Key Findings and Implications

  • Structural Influence on Activity : The 4-oxo group in this compound is critical for hydrogen bonding in Fidarestat synthesis, whereas its absence in 6-Fluorochromane-2-carboxylic acid limits such interactions .
  • Substituent Effects : Bromine at position 6 (vs. fluorine) increases molecular weight but may reduce metabolic stability due to higher atomic radius .
  • Scaffold Diversity: Quinoline derivatives like NSC 368390 exhibit antitumor activity unrelated to aldose reductase inhibition, highlighting the role of heterocyclic core modifications in target specificity .

Activité Biologique

6-Fluoro-4-oxochroman-2-carboxylic acid (FCCA) is an organic compound that has gained attention for its significant biological activity, particularly in the context of diabetes treatment. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

FCCA has a molecular formula of C10_{10}H7_7F O4_4 and a molecular weight of approximately 210.159 g/mol. The compound features a chroman structure with a fluorine atom at the 6-position, which plays a crucial role in its reactivity and biological interactions.

PropertyValue
Molecular Weight210.159 g/mol
Melting PointNot specified
LogP1.24410
PSA63.60000

FCCA is primarily recognized as an intermediate in the synthesis of Fidarestat , a drug known for its potent inhibition of aldose reductase, an enzyme involved in the polyol pathway. This pathway is crucial in the development of diabetic complications such as neuropathy and retinopathy. By inhibiting aldose reductase, FCCA helps reduce sorbitol accumulation in cells, thereby mitigating these complications .

Enzymatic Resolution

Recent studies have highlighted innovative methods for producing optically pure FCCA using enzymatic resolution techniques involving esterases isolated from Geobacillus thermocatenulatus. This approach offers higher yields and reduced environmental impact compared to traditional chemical resolution methods .

Biological Activity

The biological activity of FCCA encompasses several key areas:

  • Aldose Reductase Inhibition : FCCA demonstrates strong inhibition against aldose reductase, making it a candidate for treating diabetic complications .
  • Anti-inflammatory Properties : Related compounds have shown potential anti-inflammatory effects, suggesting that FCCA may also contribute to reducing inflammation associated with diabetes.
  • Antioxidant Activity : Some studies indicate that FCCA may possess antioxidant properties, which could further enhance its therapeutic profile in managing oxidative stress linked to diabetes.

Case Studies and Research Findings

Several studies have investigated the efficacy and mechanisms of FCCA:

  • Study on Aldose Reductase Inhibition : A study demonstrated that FCCA effectively reduces sorbitol levels in diabetic models, indicating its potential to alleviate diabetic neuropathy symptoms .
  • Synthesis Methodologies : Research has focused on improving synthesis methods for FCCA, emphasizing the importance of yield and purity for pharmaceutical applications. The enzymatic resolution method reported yields exceeding 93% .

Q & A

Basic Research Questions

Q. What is the medicinal significance of 6-fluoro-4-oxochroman-2-carboxylic acid, and how is it synthesized?

This compound is a key intermediate in synthesizing Fidarestat, a potent aldose reductase inhibitor used to treat diabetic complications . The synthesis involves oxidative cleavage of (2S,4R)-2-(1′,2′-dihydroxyethyl)-6-fluoro-chroman-4-one using lead tetraacetate in anhydrous benzene, followed by acidification and crystallization in ethanol/water, yielding 83% pure product. Critical steps include maintaining anhydrous conditions and controlling pH during workup .

Q. How is the crystal structure of this compound characterized?

X-ray diffraction analysis reveals an orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a=5.3472(11)a = 5.3472(11) Å, b=12.748(3)b = 12.748(3) Å, c=12.785(3)c = 12.785(3) Å, and V=871.5(3)V = 871.5(3) ų. The dihydropyranone ring adopts an envelope conformation, with the asymmetric carbon atom in the flap position. Hydrogen bonding (O—H⋯O) and C—H⋯π interactions stabilize the crystal lattice .

Q. What analytical methods are used to validate purity and stereochemistry?

Single-crystal X-ray diffraction (at 113 K) confirms stereochemical assignments, with refinement achieving R=0.027R = 0.027 and wR=0.073wR = 0.073. Geometric parameters (bond lengths/angles) are consistent with literature values for similar chromanone derivatives. H atoms are refined using a riding model, ensuring minimal positional error .

Advanced Research Questions

Q. How do conformational dynamics of the dihydropyranone ring influence reactivity in downstream synthesis?

The envelope conformation of the ring positions the carboxylic acid group for nucleophilic attack, critical for forming Fidarestat. Computational studies (not detailed in evidence) could further elucidate how ring puckering affects electronic properties and regioselectivity in subsequent reactions .

Q. What strategies resolve enantiomeric impurities during large-scale synthesis?

Patents describe using chiral auxiliaries or enzymatic resolution to isolate the (S)-enantiomer. For example, JP 6092956 (1994) employs stereoselective oxidation of diols, while EP 331078 (1989) leverages asymmetric catalysis. Contradictions in yields (e.g., 83% vs. literature reports) may arise from differences in workup protocols or catalyst loading .

Q. How do intermolecular interactions in the crystal lattice affect physicochemical stability?

Zigzag chains along the [100] axis, stabilized by O—H⋯O hydrogen bonds (2.58–2.65 Å) and C—H⋯π interactions (2.83 Å), enhance thermal stability. Disruption of these interactions (e.g., via solvent polarity changes) could reduce crystallinity, impacting shelf life .

Q. How to address discrepancies in synthetic yields reported across studies?

Variations (e.g., 83% vs. 75% in JP 2218674) may stem from reaction scale, solvent purity, or workup efficiency. Methodological adjustments, such as replacing lead tetraacetate with greener oxidants (e.g., TEMPO/NaClO), should be tested while monitoring enantiomeric excess via chiral HPLC .

Q. Methodological Notes

  • Synthesis Optimization : Replace benzene with less toxic solvents (e.g., toluene) to improve safety without compromising yield .
  • Crystallization : Slow evaporation in ethanol at 298 K produces diffraction-quality crystals, avoiding rapid cooling that induces defects .
  • Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) to resolve ambiguities in bond angles or torsion parameters .

Propriétés

IUPAC Name

6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXXHZKFLLLJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380991
Record name 6-Fluoro-4-oxochroman-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105300-40-1
Record name 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105300-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-4-oxochroman-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium bicarbonate (2.10 g, 25.0 mmol) was added to a suspension of (E)-4-(5-fluoro-2-hydroxyphenyl)-4-oxo-2-butenoic acid (5.00 g, 23.8 mmol) (obtained through the process as described in Example 22) in 200 ml of distilled water and the mixture was refluxed for 10 minutes. After cooling, the reaction mixture was acidified to pH 1.0 with concentrated hydrochloric acid and then extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and evaporated in vacuo to give crude crystals which were recrystallized from the mixture of water and methanol to give 4.60 g (92.1%) of the subject desired compound as colorless crystals.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 6-fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carbonitrile (78.3 g, 0.41 mol)(obtained through the process as described in said Item (c) in 760 ml of concentrated hydrochloric acid was heated at reflux temperature for 50 minutes. After cooling the reaction solution, 700 ml of water and 1 liter of ethyl acetate were added to carry out an extraction. Resulting organic layer was evaporated in vacuo to dryness. To the residue, 700 ml of saturated sodium biscarbonate was added and stirred for 30 minutes. The aqueous basic solution was washed with 500 ml of ethyl acetate, acidified with 6N-hydrochloric acid and extracted with 1 liter of ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to give 76.9 g (89.3%) of the desired compound.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
760 mL
Type
solvent
Reaction Step Three
Yield
89.3%

Synthesis routes and methods III

Procedure details

(+)-2,3-O-isopropyliden-2,3-dihydroxy-1,4-bis(diphenylphosphyno)butane (120 mg, 0.0240 mmol) was added to a solution of dichloro-bis-[(1,3)-cyclooctadiene]-dirhodium(I) (59.2 mg, 0.0120 mmol) in dry benzene (0.5 ml) under argon atomosphere and the mixture was stirred for 15 minutes to prepare an optical active rhodium catalyst. The benzene solution (catalyst) was added to a suspension of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1.00 g, 4.80 mmol, obtained in Example 5) in methanol (30 ml) under argon atmosphere. Gaseous phase was changed for H2, and the mixture was stirred for 24 hours under H2 (4 kg/cm2) at 40° C.
[Compound]
Name
(+)-2,3-O-isopropyliden-2,3-dihydroxy-1,4-bis(diphenylphosphyno)butane
Quantity
120 mg
Type
reactant
Reaction Step One
[Compound]
Name
dichloro-bis-[(1,3)-cyclooctadiene]-dirhodium(I)
Quantity
59.2 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.